molecular formula C11H14N2O2 B12615417 N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine CAS No. 919296-04-1

N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine

Cat. No.: B12615417
CAS No.: 919296-04-1
M. Wt: 206.24 g/mol
InChI Key: FTTWEHDLFQYANH-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a methoxyphenyl group, a methylaziridinyl group, and a hydroxylamine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine typically involves the reaction of 4-methoxyphenylhydroxylamine with 2-methylaziridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)hydroxylamine: Shares the methoxyphenyl and hydroxylamine groups but lacks the aziridinyl moiety.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino moiety but differs in overall structure.

    2-Methoxy-5-((phenylamino)methyl)phenol: Features a methoxyphenyl group and an amino moiety but has a different arrangement of functional groups.

Uniqueness

N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine is unique due to the presence of the aziridinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

919296-04-1

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(4-methoxyphenyl)-(2-methylaziridin-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H14N2O2/c1-8-7-13(8)11(12-14)9-3-5-10(15-2)6-4-9/h3-6,8,14H,7H2,1-2H3

InChI Key

FTTWEHDLFQYANH-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=NO)C2=CC=C(C=C2)OC

Origin of Product

United States

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